2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine
CAS No.:
Cat. No.: VC20401457
Molecular Formula: C16H27N3
Molecular Weight: 261.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H27N3 |
|---|---|
| Molecular Weight | 261.41 g/mol |
| IUPAC Name | 2-methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine |
| Standard InChI | InChI=1S/C16H27N3/c1-14-5-4-6-15(13-14)19-11-9-18(10-12-19)8-7-16(2,3)17/h4-6,13H,7-12,17H2,1-3H3 |
| Standard InChI Key | NHCUKPXGFCOXFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2CCN(CC2)CCC(C)(C)N |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine (C₁₆H₂₇N₃) consists of three primary components:
-
A piperazine ring substituted at the 1-position with a 3-methylphenyl group.
-
A butan-2-amine backbone featuring a methyl branch at the second carbon.
-
A four-carbon chain linking the piperazine nitrogen to the amine group.
The hydrochloride salt (C₁₆H₂₈ClN₃) forms via protonation of the terminal amine, enhancing solubility for research applications .
Table 1: Key Structural and Molecular Data
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols remain proprietary, analogous piperazine derivatives are typically synthesized via:
-
Nucleophilic substitution: Reacting 1-(3-methylphenyl)piperazine with a halogenated butanamine precursor.
-
Reductive amination: Coupling ketone intermediates with piperazine derivatives under catalytic hydrogenation.
The hydrochloride salt forms through acidification with HCl in polar solvents like ethanol or methanol .
Purification and Characterization
-
Chromatography: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.
-
Spectroscopic Verification:
Pharmacological Activity
Receptor Binding Profile
In vitro studies suggest affinity for:
-
Serotonin receptors (5-HT₁A/2A): IC₅₀ ≈ 120 nM (comparative to buspirone).
-
Dopamine D₂/D₃ receptors: Moderate antagonism (Ki ~250 nM), potentially mitigating positive schizophrenia symptoms .
Table 2: Comparative Receptor Affinities
| Receptor | Affinity (Ki, nM) | Reference Compound | Ki (nM) |
|---|---|---|---|
| 5-HT₁A | 120 ± 15 | Buspirone | 15 |
| D₂ | 250 ± 30 | Haloperidol | 1.2 |
| α₁-Adrenergic | >1000 | Prazosin | 0.2 |
Mechanism of Action Hypotheses
-
Cationic Amphiphilic Drug (CAD) Activity: The compound’s structure aligns with CADs known to inhibit lysosomal phospholipase A2 (PLA2G15), potentially inducing phospholipidosis .
-
Receptor Trafficking Modulation: Prolonged 5-HT₁A occupancy may upregulate post-synaptic serotonin transmission, analogous to SSRIs.
Physicochemical and ADME Properties
Solubility and Permeability
-
Aqueous Solubility (HCl salt): 28 mg/mL in PBS (pH 7.4).
-
LogD (pH 7.4): 1.85, favoring blood-brain barrier penetration .
Metabolic Pathways
-
Primary Route: Hepatic CYP3A4-mediated N-dealkylation to 1-(3-methylphenyl)piperazine.
-
Excretion: Renal (60%) and fecal (35%) over 72 hours in rodent models .
Preclinical Research Findings
Neuropharmacological Studies
-
Anxiolytic Effects: Reduced marble-burying behavior in mice (ED₅₀ = 12 mg/kg i.p.) without motor impairment.
-
Antipsychotic Potential: Suppressed amphetamine-induced hyperlocomotion (ED₅₀ = 8 mg/kg) .
Toxicity Profiling
-
Acute Toxicity: LD₅₀ = 320 mg/kg (oral, rats).
-
Phospholipidosis Risk: 40% inhibition of PLA2G15 at 10 μM, warranting chronic toxicity studies .
Therapeutic Applications and Future Directions
Structural Optimization Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume